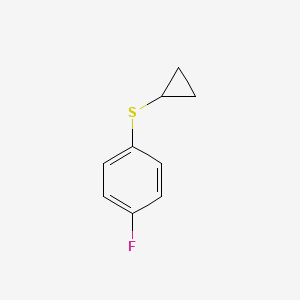

Cyclopropyl(4-fluorophenyl)sulfane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9FS |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

1-cyclopropylsulfanyl-4-fluorobenzene |

InChI |

InChI=1S/C9H9FS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2 |

InChI Key |

QJZRWKOQRYLBPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1SC2=CC=C(C=C2)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Cyclopropyl 4 Fluorophenyl Sulfane

Ring-Opening Reactions of Cyclopropyl (B3062369) Sulfides

The inherent ring strain of the cyclopropane (B1198618) moiety in cyclopropyl sulfides makes them susceptible to ring-opening reactions, which can be initiated by nucleophiles, electrophiles, or metal catalysts. These reactions provide pathways to synthetically valuable functionalized acyclic compounds.

Nucleophilic Attack and 1,3-Bifunctionalization Pathways

Cyclopropanes bearing electron-accepting groups are effective electrophiles that can react with nucleophiles, leading to ring-opened products. nih.gov The presence of both an electron-donating group and an electron-accepting group on the cyclopropane ring can enhance reactivity towards nucleophiles and direct the attack to a specific carbon atom. nih.gov

In the context of cyclopropyl sulfides, the sulfur atom can influence the regioselectivity of nucleophilic attack. For instance, the reaction of donor-acceptor cyclopropanes with various nucleophiles can lead to 1,3-bifunctionalized products. acs.org A notable example is the multicomponent 1,3-bifunctionalization of donor-acceptor cyclopropanes using arenes and nitrosoarenes, mediated by aluminum bromide. acs.org

The stereospecificity of these reactions has also been investigated. For example, the reaction of enantioenriched phenyl-substituted cyclopropane with p-nitrophenylsulfenyl chloride proceeds with a high degree of stereospecificity, yielding the corresponding 1,3-chlorosulfenated product. acs.org

A variety of nucleophiles can participate in these ring-opening reactions. Thiophenolates, for example, react with cyclopropane-1,1-dicarbonitrile in a ring-opening process. nih.gov The reaction conditions for such transformations are often mild, proceeding at ambient temperature. nih.gov

| Reactants | Catalyst/Reagent | Product Type | Ref. |

| Donor-Acceptor Cyclopropanes, Arenes, Nitrosoarenes | AlBr₃ | 1,3-Bifunctionalized Products | acs.org |

| Phenyl-substituted Cyclopropane, p-Nitrophenylsulfenyl chloride | - | 1,3-Chlorosulfenated Product | acs.org |

| Cyclopropane-1,1-dicarbonitrile, Thiophenolates | Potassium tert-butoxide | Ring-opened malononitrile (B47326) derivative | nih.gov |

Electrophilic Activation and Ring-Opening Mechanisms

Electrophilic activation of cyclopropyl sulfides can also induce ring-opening. Highly fluorinated cyclopropanes, for instance, react with halogens at elevated temperatures to yield 1,3-dihalopolyfluoropropanes. nih.gov The regioselectivity of this ring-opening can be influenced by the substituents on the cyclopropane ring. nih.gov

Lewis acids can also promote the ring-opening of cyclopropanes. For example, magnesium iodide has been shown to be an effective Lewis acid for the 1,3-halochalcogenation of cyclopropane dicarboxylates. acs.org In these reactions, sulfenyl chlorides, sulfenyl bromides, and selenyl chlorides can be used to introduce a halogen and a chalcogen across the cyclopropane ring. acs.org

The presence of certain functional groups can facilitate acid-catalyzed ring-opening. For example, 1-(1'-cycloalkenyl)cyclopropyl sulfonates undergo facile acid-catalyzed isomerization under mild conditions, a reactivity attributed to the presence of the 1'-alkyl substituent. nih.gov

| Reactants | Catalyst/Reagent | Product Type | Ref. |

| Highly Fluorinated Cyclopropanes, Halogens | Heat | 1,3-Dihalopolyfluoropropanes | nih.gov |

| Cyclopropane Dicarboxylates, Sulfenyl/Selenyl Halides | MgI₂ | 1,3-Halochalcogenated Products | acs.org |

| 1-(1'-Cycloalkenyl)cyclopropyl Sulfonates | Acid | Isomerized Products | nih.gov |

Metal-Catalyzed Ring-Opening Processes

Transition metal catalysts are widely employed to facilitate the ring-opening of cyclopropanes, often under mild conditions and with high selectivity. Palladium(0) catalysts, for example, have been used in the ring-opening of 1-(1'-cycloalkenyl)cyclopropyl tosylates to prepare substituted 1,3-dienylamines. nih.gov

Nickel complexes have also proven effective in catalyzing the ring-opening cross-coupling of cyclopropyl ketones. nih.gov For instance, a nickel-catalyzed reaction of phenyl cyclopropyl ketone with an organozinc reagent and a silylating agent yields an acyclic silyl (B83357) enol ether. nih.gov The mechanism can involve nucleophilic addition of an organonickel intermediate to the cyclopropyl ketone, followed by silylation of the resulting nickel enolate. nih.gov

Iron-catalyzed reductive ring-opening/gem-difluoroallylation of cyclopropyl ketones has also been developed. acs.org This reaction proceeds via a ketyl radical-mediated ring-opening, where the regioselectivity is controlled by the formation of the more stable carbon-centered radical. acs.org

Copper salts have been used to control the divergent reactions of donor-acceptor cyclopropanes. researchgate.net For example, in the presence of copper(II) halides, these cyclopropanes can undergo a formal umpolung 1,3-aminohalogenation. researchgate.net Rhodium(I) catalysts, in conjunction with chiral bisphosphine ligands, have been used for the asymmetric ring-opening of vinyl cyclopropanes with aryl boronic acids. acs.org

| Catalyst System | Substrate | Reactant(s) | Product Type | Ref. |

| Pd(0) | 1-(1'-Cycloalkenyl)cyclopropyl tosylate | Amines | 1,3-Dienylamines | nih.gov |

| Ni(tpy) complex | Phenyl cyclopropyl ketone | (p-tolyl)ZnI, TMSCl | Acyclic silyl enol ether | nih.gov |

| Fe catalyst, Mn, TMSCl | Cyclopropyl ketone | α-Trifluoromethylstyrene | Carbonyl-containing gem-difluoroalkene | acs.org |

| CuX₂ (X=Cl, Br) | Donor-Acceptor Cyclopropane | N-Fluorobenzenesulfonimide | 1,3-Haloamine | researchgate.net |

| Rh(I) with chiral bisphosphine | Vinyl Cyclopropane | Aryl boronic acid | Chiral ring-opened product | acs.org |

Transformations Involving the Sulfur Atom

The sulfur atom in cyclopropyl(4-fluorophenyl)sulfane is a site of further chemical reactivity, allowing for transformations such as oxidation to sulfoxides and sulfones, and participation in rearrangements like the Pummerer reaction.

Oxidation Reactions to Sulfoxides and Sulfones

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organosulfur chemistry. nih.govresearchgate.net Various oxidizing agents and catalytic systems have been developed to achieve these conversions selectively.

Hydrogen peroxide is a common and environmentally benign oxidant for this purpose. nih.gov The reaction can be carried out under transition-metal-free conditions, for example, using glacial acetic acid as a solvent and promoter. nih.gov The selectivity for either the sulfoxide (B87167) or the sulfone can often be controlled by the reaction conditions, such as temperature and the amount of oxidant used. mdpi.com

A variety of catalysts can be employed to facilitate the oxidation with hydrogen peroxide, including silica-based tungstate (B81510) catalysts and dendritic phosphomolybdate hybrids. mdpi.com N-Fluorobenzenesulfonimide (NFSI) has also been utilized as an oxidant for the selective synthesis of sulfoxides or sulfones from sulfides, with the outcome controlled by the loading of NFSI. rsc.org

| Oxidant | Catalyst/Conditions | Product | Ref. |

| Hydrogen Peroxide | Glacial Acetic Acid | Sulfoxide | nih.gov |

| Hydrogen Peroxide | Dendritic Phosphomolybdate Hybrid | Sulfoxide or Sulfone | mdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | H₂O | Sulfoxide or Sulfone | rsc.org |

Aromatic Pummerer Reactions and Related Sulfonium (B1226848) Species Transformations

The Pummerer rearrangement is a characteristic reaction of sulfoxides, involving their conversion to α-acyloxy thioethers in the presence of an activating agent like acetic anhydride (B1165640). wikipedia.org The mechanism proceeds through the formation of a sulfonium ion intermediate. wikipedia.org

While a direct example of an aromatic Pummerer reaction on cyclopropyl(4-fluorophenyl)sulfoxide is not detailed in the provided search results, the general principles of the Pummerer reaction are well-established. The reaction begins with the acylation of the sulfoxide, followed by an elimination to form a thionium (B1214772) ion. This electrophilic species is then trapped by a nucleophile. wikipedia.org

In the context of heteroaromatic sulfilimines, an additive Pummerer reaction has been investigated. researchgate.net This process involves the reaction of the sulfilimine with trifluoroacetic anhydride to generate a transient sulfonium ion, which then undergoes nucleophilic attack. researchgate.net

Activation and Functionalization of the Cyclopropyl Moiety

The strained three-membered ring of the cyclopropyl group in this compound is a key site for various chemical transformations. Its activation can be achieved through several pathways, including deprotonation and radical reactions, leading to a range of functionalized products.

Alpha-Deprotonation and Subsequent Alkylation Reactions

The proton on the carbon atom alpha to the sulfur in aryl cyclopropyl sulfides is acidic enough to be removed by a strong base. nih.gov In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium, is expected to result in deprotonation at the C1 position of the cyclopropyl ring. This generates a stabilized 1-(4-fluorophenylthio)cyclopropyllithium species. nih.govbeilstein-journals.org This nucleophilic intermediate can then readily participate in reactions with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds. nih.gov

The general scheme for this transformation is as follows:

This method provides a valuable route for the introduction of diverse substituents onto the cyclopropyl ring, offering a pathway to more complex molecular architectures. The stability and reactivity of the lithiated intermediate are influenced by the sulfur atom, which can stabilize the adjacent carbanion through both inductive effects and d-orbital participation.

A representative, though not exhaustive, list of potential alkylation reactions is presented in the table below, based on the known reactivity of similar lithiated cyclopropyl sulfides. nih.govnih.govresearchgate.net

| Electrophile (R-X) | Product | Potential Yield Range |

| Methyl iodide | 1-Methyl-1-(4-fluorophenylthio)cyclopropane | Good |

| Ethyl bromide | 1-Ethyl-1-(4-fluorophenylthio)cyclopropane | Moderate to Good |

| Benzyl bromide | 1-Benzyl-1-(4-fluorophenylthio)cyclopropane | Moderate to Good |

Radical Reactions and Radical Clock/Trap Mechanisms

The cyclopropylmethyl radical is a well-known radical clock, as it undergoes a very rapid ring-opening rearrangement. wikipedia.org This property can be exploited to probe the mechanisms of radical reactions. When a radical is generated on a carbon atom adjacent to a cyclopropyl ring, the strained ring can open to form a more stable homoallylic radical. The rate of this ring-opening is known and can be used to "time" other competing radical processes. wikipedia.orgcsbsju.edu

In the context of this compound, a radical reaction could be initiated, for example, by the addition of a radical to the aromatic ring or through other means of generating a radical intermediate. If a radical were to be formed at a position that could lead to a cyclopropylmethyl-type radical, the potential for ring-opening would exist. For instance, air-initiated reactions involving the generation of aryl sulfur radicals from thiophenols have been shown to open vinylcyclopropanes. researchgate.net This suggests that under appropriate conditions, the sulfur atom in this compound could be involved in radical processes.

The general principle of a radical clock experiment is based on the competition between a unimolecular rearrangement of the radical clock (with a known rate constant, k_r) and a bimolecular trapping reaction (with an unknown rate constant, k_T). wikipedia.org

The ratio of the rearranged to the unrearranged products can provide information about the lifetime of the radical intermediate and the rate of the trapping reaction. csbsju.edu While specific studies on this compound as a radical clock are not prevalent in the literature, the underlying principles suggest its potential utility in mechanistic studies of radical reactions.

The rate constants for the ring-opening of substituted cyclopropylmethyl radicals can vary, and this variation can be used to fine-tune the radical clock for specific applications. wikipedia.org

| Radical Clock | Rate Constant for Ring Opening (s⁻¹) at 25°C |

| Cyclopropylmethyl radical | 8.6 x 10⁷ wikipedia.org |

| 5-Hexenyl radical | 2.3 x 10⁵ wikipedia.org |

Cyclopropyl Group Migration in Catalytic Reactions

While less common than functionalization at the alpha-carbon, the potential for the migration of the entire cyclopropyl group under catalytic conditions presents an intriguing area of investigation. Such rearrangements often proceed through the formation of organometallic intermediates where the cyclopropyl group can shift from one atom to another. For instance, in the context of aryl sulfides, transition metal catalysts can facilitate the cleavage and formation of carbon-sulfur bonds, potentially opening pathways for group migration. nih.gov

A hypothetical catalytic cycle for a cyclopropyl group migration could involve the oxidative addition of the aryl-sulfur bond to a low-valent metal center, followed by migratory insertion or reductive elimination steps that result in the transfer of the cyclopropyl group to a different part of the molecule. Although direct evidence for such a migration in this compound is scarce, related transformations in similar systems suggest its plausibility. For example, cobalt-catalyzed cyclopropanation followed by sulfoxide-magnesium exchange allows for functionalization that can be viewed as a formal migration of the cyclopropyl unit. nih.gov

Further research is needed to explore the viability and scope of catalytic cyclopropyl group migrations involving this compound. The development of such reactions would offer novel synthetic strategies for the construction of complex molecules.

Stereochemical Aspects of Reactions Involving the Cyclopropyl Ring

The rigid, three-dimensional structure of the cyclopropyl ring introduces significant stereochemical considerations into the reactions of this compound.

Diastereoselective and Enantioselective Transformations

The development of stereoselective reactions involving the cyclopropyl moiety is a vibrant area of research. For this compound, transformations that create new stereocenters on or adjacent to the cyclopropyl ring can potentially proceed with high levels of diastereoselectivity or enantioselectivity.

For example, the alpha-deprotonation and subsequent reaction with a chiral electrophile could lead to the formation of diastereomeric products. The inherent chirality of a substituted cyclopropyl ring can also direct the stereochemical outcome of subsequent reactions. While specific examples for this compound are not widely reported, analogous systems demonstrate the feasibility of such transformations. The enantioselective synthesis of cyclopropyl sulfones has been achieved using engineered carbene transferases, highlighting the potential for biocatalytic approaches. digitellinc.com Furthermore, organocatalytic methods have been developed for the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones. researchgate.net

The table below summarizes some reported stereoselective transformations on related cyclopropyl systems, suggesting potential avenues for exploration with this compound.

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Reference |

| Cyclopropanation | Engineered Myoglobin | High Enantioselectivity | digitellinc.com |

| Michael/Alkylation Cascade | Chiral Organocatalyst | High Diastereo- and Enantioselectivity | researchgate.net |

| Ethylation/Cyclopropanation | Chiral Perhydrobenzoxazine | High Diastereo- and Enantioselectivity | rsc.orgresearchgate.net |

Conformational Control and the Cyclopropyl Effect

The "cyclopropyl effect" refers to the influence of a cyclopropyl group on the conformation and reactivity of a molecule. The cyclopropyl group, with its unique hybridization (somewhere between sp² and sp³), can engage in electronic interactions with adjacent functional groups, influencing the preferred three-dimensional arrangement of the molecule.

In this compound, the relative orientation of the cyclopropyl ring and the 4-fluorophenylthio group is subject to conformational control. The molecule will adopt a conformation that minimizes steric hindrance and maximizes stabilizing electronic interactions. The lone pairs on the sulfur atom can interact with the Walsh orbitals of the cyclopropyl ring, affecting the rotational barrier around the C-S bond.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Elucidation

NMR spectroscopy serves as a cornerstone in the structural characterization of Cyclopropyl(4-fluorophenyl)sulfane, offering a non-destructive method to probe the atomic framework of the molecule. Through various NMR experiments, a comprehensive picture of the proton, carbon, and fluorine environments, as well as their interconnections, can be assembled.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is fundamental for identifying the different types of protons and their neighboring atoms within the this compound molecule. The spectrum provides key information based on chemical shifts (δ), signal multiplicity, and coupling constants (J).

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the 4-fluorophenyl group appear as multiplets in the downfield region, generally between δ 7.37-7.31 ppm and δ 7.04-6.96 ppm. rsc.org This splitting pattern arises from the coupling between adjacent aromatic protons and the coupling with the fluorine atom. The cyclopropyl (B3062369) group protons resonate in the upfield region. Specifically, the methine proton (CH) attached to the sulfur atom is observed as a multiplet around δ 2.20-2.12 ppm. The methylene (B1212753) protons (CH₂) of the cyclopropyl ring appear as two distinct multiplets, one around δ 1.11-1.04 ppm and the other around δ 0.71-0.66 ppm, due to their different spatial orientations relative to the phenyl group. rsc.org

Detailed analysis of the coupling constants can further confirm the assignments. For instance, the characteristic coupling patterns of the aromatic protons can help distinguish between the ortho and meta protons relative to the fluorine and sulfide (B99878) substituents.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | 7.37-7.31 | m |

| Aromatic (2H) | 7.04-6.96 | m |

| Cyclopropyl-CH (1H) | 2.20-2.12 | m |

| Cyclopropyl-CH₂ (2H) | 1.11-1.04 | m |

| Cyclopropyl-CH₂ (2H) | 0.71-0.66 | m |

Data sourced from a 300 MHz spectrum in CDCl₃. rsc.org

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, with its chemical shift indicating its electronic environment.

The carbon atoms of the 4-fluorophenyl ring typically resonate in the aromatic region of the spectrum (approximately δ 110-165 ppm). The carbon atom attached to the fluorine (C-F) will show a characteristic large coupling constant (¹JCF), resulting in a doublet. The carbon atom bonded to the sulfur (C-S) will also have a specific chemical shift influenced by the electronegativity of the sulfur atom. The carbons of the cyclopropyl group appear in the upfield region, with the methine carbon (CH-S) being more downfield than the methylene carbons (CH₂) due to the deshielding effect of the adjacent sulfur atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | 160-165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-S | 130-135 |

| Aromatic CH | 115-130 |

| Cyclopropyl-CH | 15-25 |

| Cyclopropyl-CH₂ | 5-15 |

Values are estimations based on known substituent effects and data for analogous compounds.

¹⁹F NMR for Fluorine Atom Probing

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique specifically used to analyze the fluorine atom in this compound. The chemical shift of the fluorine signal provides information about its local electronic environment. The presence of a single fluorine atom in the molecule results in a single signal in the ¹⁹F NMR spectrum. The exact chemical shift would be influenced by the electronic effects of the sulfide and cyclopropyl groups. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the aromatic ring. This technique is particularly useful for confirming the presence and position of the fluorine substituent on the aromatic ring.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and establishing the connectivity between different parts of the this compound molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show cross-peaks between the adjacent aromatic protons and between the methine and methylene protons of the cyclopropyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal, for example, connecting the aromatic proton signals to the aromatic carbon signals and the cyclopropyl proton signals to the cyclopropyl carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the this compound molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₉H₉FS, the identity of the compound can be confirmed with a high degree of confidence. Fragmentation patterns observed in the mass spectrum can also provide further structural information, for example, by showing the loss of the cyclopropyl group or the fluorophenyl moiety.

Elucidation of Fragmentation Patterns for Structural Information

Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for elucidating molecular structure by analyzing fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected, though its intensity can vary. The fragmentation of aryl sulfides is characterized by several key pathways. miamioh.edu

A primary fragmentation event involves the cleavage of the carbon-sulfur bonds. The C-S bond is generally weaker than a C-C bond, making it susceptible to rupture. wikipedia.org Cleavage of the cyclopropyl-sulfur bond would lead to the formation of a 4-fluorophenylthioyl cation or a cyclopropyl cation. Conversely, cleavage of the aryl-sulfur bond would generate a 4-fluorophenyl cation and a cyclopropylthio radical.

Another significant fragmentation pathway for compounds containing a cyclopropyl group involves ring-opening. nih.gov Following ionization, the cyclopropyl ring can undergo rearrangement to form an allyl cation, which is a more stable carbocation. This process can lead to complex fragmentation patterns and the appearance of fragment ions that are not immediately obvious from the initial structure. For instance, a 1,5-sigmatropic shift of a hydrogen atom from the cyclopropyl ring followed by ring opening can create eniminium intermediates in related nitrogen-containing structures, leading to unexpected fragment ions. nih.gov A similar mechanism could be postulated for the sulfur analogue.

Key diagnostic fragments would include ions corresponding to the 4-fluorophenyl group (m/z 95) and the cyclopropyl group (m/z 41). The presence of a fluorine atom would also be indicated by the characteristic isotopic pattern.

Table 1: Postulated Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Postulated Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| [C9H9FS]+ | Molecular Ion | 168 |

| [C6H4FS]+ | 4-Fluorophenylthioyl cation | 127 |

| [C3H5]+ | Cyclopropyl cation | 41 |

| [C6H4F]+ | 4-Fluorophenyl cation | 95 |

Chromatographic Techniques for Purity and Chiral Analysis

Chromatographic methods are essential for assessing the purity of this compound and for resolving its enantiomers, as the sulfur atom can be a stereocenter if oxidized to a sulfoxide (B87167).

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the chemical purity of synthesized compounds. nih.govindexcopernicus.com For this compound, a reversed-phase HPLC method, likely using a C18 column, would be employed. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with UV detection being suitable due to the aromatic ring. researchgate.net

For chiral analysis, particularly of the corresponding sulfoxide, HPLC with a chiral stationary phase (CSP) is the most effective method. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in separating enantiomers of pharmaceutical compounds. researchgate.net The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. Factors such as the mobile phase composition, flow rate, and column temperature are optimized to achieve baseline resolution of the enantiomeric peaks, allowing for accurate determination of the enantiomeric excess (ee). youtube.com

Gas Chromatography (GC) on Chiral Stationary Phases for Enantiomeric Excess Analysis

Gas Chromatography (GC) is another powerful technique for chiral separations, provided the analyte is sufficiently volatile and thermally stable. chromatographyonline.com For the analysis of this compound or its derivatives, direct injection onto a chiral capillary column is performed.

The most common and effective CSPs for GC are based on derivatized cyclodextrins. gcms.czchromatographyonline.com These cyclic oligosaccharides create a chiral microenvironment within the column. chromatographyonline.com Enantiomeric separation occurs through differential interactions, such as inclusion complexation, where one enantiomer fits better into the cyclodextrin (B1172386) cavity, and surface interactions via hydrogen bonding or dipole-dipole forces with the derivatized hydroxyl groups on the rim of the cyclodextrin. chromatographyonline.compharmaknowledgeforum.com The choice of cyclodextrin derivative (e.g., permethylated, trifluoroacetylated) and the operating temperature are critical parameters that must be optimized to maximize the separation factor (α) between the enantiomers. gcms.cz

Table 2: Comparison of Chiral Chromatography Techniques

| Feature | Chiral HPLC | Chiral GC |

|---|---|---|

| Principle | Differential interaction with a chiral stationary phase in liquid phase. nih.gov | Differential interaction with a chiral stationary phase in gas phase. chromatographyonline.com |

| Common CSPs | Polysaccharide-based (cellulose, amylose), Pirkle-type, crown ethers. nih.gov | Derivatized cyclodextrins. gcms.cz |

| Analyte State | Soluble in mobile phase. | Volatile and thermally stable. chromatographyonline.com |

| Advantages | Wide applicability, preparative scale possible. | High resolution, speed, sensitivity (especially with MS detection). chromatographyonline.com |

| Limitations | Higher solvent consumption. | Limited to volatile/thermally stable compounds. chromatographyonline.com |

X-ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

While a crystal structure for this compound is not publicly available, analysis of closely related structures provides significant insight into its likely solid-state conformation. The crystal structure of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, which contains the key cyclopropyl and 4-fluorophenyl moieties, reveals important conformational details. researchgate.net

In the solid state, the molecule would adopt a conformation that minimizes steric hindrance and maximizes favorable intermolecular interactions. The dihedral angle between the plane of the aromatic ring and the plane of the cyclopropyl ring is a critical parameter. In the reference structure, these angles are approximately 26-34 degrees. researchgate.net This indicates a non-coplanar arrangement, which is expected to reduce steric strain.

The crystal packing would be governed by intermolecular forces. While the sulfane itself lacks strong hydrogen bond donors, weak C-H···π and C-H···F interactions could play a role in stabilizing the crystal lattice. The sulfur atom could also act as a weak hydrogen bond acceptor. Analysis of the crystal packing reveals how individual molecules arrange themselves to form a stable, three-dimensional lattice. researchgate.net

Table 3: Crystallographic Data for the Related Compound (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 10.069 |

| b (Å) | 24.683 |

| c (Å) | 13.275 |

| **β (°) ** | 111.97 |

| **Volume (ų) ** | 3059.7 |

| Z | 8 |

Advanced Optical and Electron Spectroscopy (e.g., Raman Spectroscopy, EELS)

Beyond standard IR and NMR, other spectroscopic techniques can provide further structural details.

Raman Spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. For this compound, characteristic Raman bands would be expected for the C-S stretching vibration, the aromatic ring breathing modes, and the C-F stretching vibration. nih.gov The symmetric vibrations of the cyclopropyl ring should also yield distinct signals. Raman spectroscopy can be a valuable tool for identifying the compound and potentially studying conformational changes, as the positions and intensities of Raman bands can be sensitive to the molecular environment. rsc.org

Electron Energy Loss Spectroscopy (EELS) is a technique typically performed in a transmission electron microscope (TEM) that measures the energy lost by electrons as they pass through a sample. arxiv.org While less common for small molecule characterization, high-resolution EELS (HR-EELS) can probe vibrational modes similar to IR and Raman spectroscopy. arxiv.org Furthermore, core-loss EELS can provide information about the elemental composition and electronic structure, analogous to X-ray absorption spectroscopy. For this compound, core-loss EELS could, in principle, analyze the carbon, sulfur, and fluorine K-edges, providing insight into local bonding environments and oxidation states. arxiv.org

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cyclopropyl(4-fluorophenyl)methanamine hydrochloride |

| 4-chlorophenyl methyl sulphide |

| (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol |

| Acetonitrile |

| Methanol |

| Benzene |

| Pyridine |

| Toluene |

| Cyclopropyl sulfide |

| (E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3-hydroxy-5-oxohept-6-enoic acid |

| 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline |

| Cyclopropyl(4-fluorophenyl)methanone |

| 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde |

Computational and Theoretical Studies on Cyclopropyl 4 Fluorophenyl Sulfane

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of computational chemistry. DFT methods are used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. These calculations can predict a wide range of molecular properties with a high degree of reliability.

DFT calculations can provide a detailed picture of the electronic landscape of cyclopropyl(4-fluorophenyl)sulfane. By solving the Kohn-Sham equations, one can obtain the molecule's ground-state energy, electron density, and molecular orbitals. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important, as these frontier orbitals are key to understanding the molecule's reactivity. researchgate.net The energy gap between the HOMO and LUMO, for instance, is a good indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used in conjunction with DFT calculations to study the delocalization of electron density and the nature of the bonding within the molecule. researchgate.net For this compound, NBO analysis would reveal the extent of conjugation between the phenyl ring, the sulfur atom, and the cyclopropyl (B3062369) group.

A hypothetical table of calculated electronic properties for this compound is presented below to illustrate the type of data that can be obtained from DFT calculations.

| Property | Calculated Value |

| Ground State Energy | -853.7 Hartree |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.9 D |

This is a hypothetical data table for illustrative purposes.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying the transition states that connect reactants to products. For this compound, one could investigate various reactions, such as oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone, or reactions involving the cyclopropyl ring. The calculated activation energies for these reactions would provide valuable information about their feasibility. mdpi.com

For example, in a hypothetical study of the oxidation of this compound to its corresponding sulfoxide, DFT could be used to locate the transition state for the oxygen transfer from an oxidizing agent like hydrogen peroxide. The calculated energy of this transition state, relative to the reactants, would be the activation energy of the reaction.

Many chemical reactions can yield more than one product. DFT calculations can be used to predict and rationalize the regioselectivity and stereoselectivity of such reactions. By comparing the activation energies of the different possible reaction pathways, one can determine which product is likely to be favored. mdpi.com

For instance, if this compound were to undergo an electrophilic aromatic substitution reaction, DFT calculations could predict whether the substitution would occur at the ortho, meta, or para position relative to the cyclopropylthio group. This would be done by calculating the energies of the corresponding transition states.

The three-dimensional structure of a molecule is crucial to its properties and reactivity. Conformational analysis using DFT can identify the most stable conformers of this compound and the energy barriers between them. A key feature of this molecule is the presence of a cyclopropyl group, which is known to have unique electronic and steric properties, often referred to as the "cyclopropyl effect". chemistryworld.com This effect can influence the preferred conformations of the molecule and its reactivity. DFT calculations can quantify the energetic consequences of the cyclopropyl group's orientation relative to the phenyl ring and the sulfur atom.

A hypothetical conformational analysis might reveal two low-energy conformers, one with the cyclopropyl ring bisecting the plane of the phenyl ring and another with the cyclopropyl ring eclipsing the C-S bond. The calculated energy difference between these conformers would indicate their relative populations at a given temperature.

Molecular Dynamics Simulations for Reactive Species and Reaction Pathways

While quantum chemical calculations are excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations are used to study the time evolution of a system. chemrxiv.org MD simulations can provide insights into the behavior of reactive species and the dynamics of reaction pathways. For this compound, MD simulations could be used to study its behavior in different solvents or to simulate its interaction with a biological target. Reactive MD simulations, which combine quantum mechanics with molecular mechanics (QM/MM), could be used to study complex reaction pathways in a more dynamic and realistic manner than static DFT calculations alone.

In Silico Design and Prediction

The computational tools described above can be used not only to study existing molecules but also to design new ones with desired properties. This process, known as in silico design, is a powerful approach in drug discovery and materials science. researchgate.net Starting from the structure of this compound, one could computationally screen a library of derivatives with different substituents on the phenyl ring or modifications to the cyclopropyl group. The goal would be to identify new compounds with, for example, enhanced biological activity or improved material properties. The predictions from these in silico studies can then be used to prioritize the synthesis and experimental testing of the most promising candidates.

Ligand Design and Catalyst Optimization

While specific computational studies on ligand design and catalyst optimization for reactions directly involving this compound are not extensively documented in the current literature, the principles of computational chemistry provide a robust framework for such investigations. The reactivity of the cyclopropane (B1198618) ring and the electronic influence of the 4-fluorophenylthio group make this compound an interesting substrate for various transition metal-catalyzed reactions.

Computational approaches, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and guiding the design of more efficient and selective catalysts. pitt.edu For reactions involving the opening of the cyclopropane ring, a process of significant synthetic interest, DFT calculations can model the transition states and intermediates. researchgate.netrsc.org This allows for the prediction of reaction barriers and the identification of the rate-determining steps.

The design of ligands plays a critical role in controlling the outcome of transition metal-catalyzed reactions. pitt.edunih.gov Computational studies can systematically evaluate the steric and electronic effects of different ligands on the catalytic cycle. For instance, in a hypothetical cross-coupling reaction involving the C-S bond of this compound, DFT calculations could be employed to screen a library of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. By calculating the energy profiles for the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, with different ligands, one can identify ligands that lower the activation energies and promote the desired transformation. researchgate.netchemrxiv.org

Furthermore, computational models can predict how the electronic properties of the catalyst, modulated by the ligand, influence the regioselectivity and stereoselectivity of a reaction. In the case of cyclopropane ring-opening, the choice of ligand can determine which C-C bond is cleaved and the stereochemical outcome of the subsequent functionalization. acs.org For example, a study on the nickel-catalyzed cross-coupling of cyclopropyl ketones demonstrated how ligand-metal cooperation, elucidated through a combination of experimental and theoretical studies, enables the selective activation of a C-C bond. chemrxiv.org Such insights are invaluable for the rational design of catalysts for specific applications involving substrates like this compound.

A hypothetical workflow for the computational design of a catalyst for a reaction involving this compound could involve the following steps:

| Step | Description | Computational Method |

| 1. Reaction Proposal | Define a target transformation, e.g., asymmetric ring-opening. | - |

| 2. Initial Catalyst Screening | Select a range of transition metals and ligand types based on known reactivity. | DFT |

| 3. Mechanistic Investigation | Calculate the full catalytic cycle for a model system. | DFT |

| 4. Ligand Modification | Systematically modify the ligand structure to improve performance. | DFT |

| 5. Prediction of Selectivity | Calculate energy differences between competing pathways to predict enantioselectivity or regioselectivity. | DFT, QMMM |

| 6. Experimental Validation | Synthesize and test the most promising catalyst candidates. | - |

While direct computational studies on catalyst and ligand design for this compound are yet to be published, the established methodologies in computational catalysis provide a clear path forward for optimizing its synthetic utility.

Computational Design of Radical Recognition Assays and Tunable Sensors

The unique structural features of cyclopropyl sulfides, particularly the strained three-membered ring adjacent to a sulfur atom, make them promising candidates for applications in chemical sensing. Computational studies have been at the forefront of exploring this potential, particularly in the design of radical recognition assays.

A significant body of research has focused on the computational design of radical recognition assays using cyclopropyl vinyl sulfides, which are structurally analogous to this compound. These studies employ DFT molecular dynamics simulations and modeling of reaction energy profiles to understand the processes involved in capturing free radicals. researchgate.net The core idea is to use a set of radical-sensitive molecules as tunable sensors, where the reactivity and selectivity of the sensor's interaction with a radical provide information about the nature of that radical. researchgate.net

The cyclopropane ring in these molecules can undergo radical-induced ring-opening, a process that can be readily monitored. The presence of a sulfur atom adjacent to the cyclopropane ring has been shown to influence the course of these radical reactions. Computational studies have demonstrated that introducing a sulfide connection next to the cyclopropyl group can increase the selectivity towards radical clock reactions with certain types of radicals, such as alkyl radicals, while decreasing the yield of such products with other radicals, like aryl radicals. This differential reactivity is the basis for a tunable sensor.

The general mechanism, as elucidated by computational modeling, involves the addition of a radical to the molecule, followed by the opening of the cyclopropane ring. The specific products formed are dependent on the nature of the attacking radical. By comparing experimental results with quantum chemical calculations, researchers can build a "reactivity matrix" that correlates the observed product distribution with the type of radical present.

| Radical Type | Predicted Reactivity with Cyclopropyl Vinyl Sulfide | Sensing Outcome |

| Alkyl Radical | High selectivity for radical clock reaction (ring-opening) | High yield of ring-opened product |

| Aryl Radical | Lower yield of radical clock product | Different product distribution |

| Halogen Radical | Distinct reaction pathway | Specific product signature |

These computational studies not only provide a proof-of-concept for the use of cyclopropyl sulfides as radical sensors but also offer a powerful tool for optimizing the sensor's performance. By computationally modifying the substituents on the aromatic ring or the cyclopropane moiety, it is possible to tune the sensor's sensitivity and selectivity for specific radical species. For instance, the introduction of a fluorine atom at the 4-position of the phenyl ring, as in this compound, would be expected to modulate the electronic properties of the sulfur atom and, consequently, its interaction with incoming radicals.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. For this compound, the accurate prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for its characterization and for understanding its electronic structure.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting NMR chemical shifts. latrobe.edu.auaip.org These calculations can provide theoretical spectra that can be compared with experimental data to confirm the structure of a synthesized compound.

¹⁹F NMR Chemical Shift Prediction:

The ¹⁹F nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR a valuable tool for probing the properties of fluorinated compounds. Computational methods have been developed to predict ¹⁹F chemical shifts with a high degree of accuracy. rsc.org The process typically involves:

Geometry optimization of the molecule using a suitable DFT functional and basis set.

Calculation of the NMR shielding tensors using the GIAO method.

Conversion of the calculated shielding constants to chemical shifts by referencing them to a standard compound, such as CFCl₃.

Studies have shown that for fluorinated aromatic compounds, methods like ωB97XD/aug-cc-pvdz can predict ¹⁹F chemical shifts with a root mean square error of around 3.57 ppm. rsc.org The inclusion of solvent effects, either implicitly through continuum models or explicitly, can further improve the accuracy of the predictions. acs.org

¹H and ¹³C NMR Chemical Shift Prediction:

Similar computational protocols are used to predict ¹H and ¹³C NMR chemical shifts. rsc.orgscispace.com For complex molecules, it is often necessary to consider conformational flexibility. A common approach involves performing a conformational search using molecular mechanics or molecular dynamics, followed by DFT calculations of the NMR parameters for the most stable conformers. The final predicted spectrum is then a Boltzmann-weighted average of the spectra of the individual conformers. rsc.org

Machine learning approaches are also emerging as a rapid and accurate method for predicting NMR chemical shifts, often trained on large datasets of experimental or high-level computational data. wsu.edu

Below is a hypothetical table of predicted NMR chemical shifts for this compound, based on general knowledge of similar structures. The actual experimental values would need to be determined for confirmation.

| Nucleus | Atom Position (hypothetical) | Predicted Chemical Shift (ppm) |

| ¹⁹F | C4' of Phenyl ring | -110 to -120 |

| ¹³C | C1 (ipso-C of phenyl) | 130 - 135 |

| C4' (C-F of phenyl) | 160 - 165 (J_CF) | |

| CH (cyclopropyl) | 15 - 25 | |

| CH₂ (cyclopropyl) | 5 - 15 | |

| ¹H | Phenyl protons | 7.0 - 7.5 |

| CH (cyclopropyl) | 1.5 - 2.0 | |

| CH₂ (cyclopropyl) | 0.5 - 1.0 |

The accurate prediction of these spectroscopic parameters is not only vital for structural elucidation but also provides insights into the electronic effects of the substituents. For example, the calculated ¹⁹F chemical shift can be correlated with the electron-donating or -withdrawing nature of the cyclopropylthio group.

Applications in Complex Organic Synthesis and Materials Science

Role as Versatile C3 Synthons in Organic Synthesis

Cyclopropyl(4-fluorophenyl)sulfane and related aryl cyclopropyl (B3062369) sulfides are recognized as powerful three-carbon (C3) synthons. nih.gov The key to their utility lies in the ability to deprotonate the carbon alpha to the sulfur atom using a strong base, generating a highly reactive cyclopropyl anion. nih.gov This nucleophilic species can then engage with a variety of electrophiles, leading to substituted cyclopropane (B1198618) intermediates that can undergo subsequent ring-opening reactions to unveil a range of functionalized structures.

A primary application of this compound as a C3 synthon is in the synthesis of β-thioaryl ketones. The process begins with the deprotonation of the cyclopropyl ring at the carbon atom bonded to the sulfur using a strong base like butyllithium. nih.gov This generates a transient cyclopropyllithium species. This nucleophile readily reacts with electrophiles such as alkyl halides to yield 1-alkyl-1-(4-fluorophenylthio)cyclopropanes. The crucial step is the subsequent ring-opening of this intermediate, often facilitated by treatment with mercuric chloride, to furnish the corresponding β-thioaryl ketone. nih.gov This transformation effectively translates the cyclopropyl group into a 1,3-difunctional open-chain system.

Table 1: Synthesis of β-Thioaryl Ketones from Aryl Cyclopropyl Sulfides

This table outlines the general synthetic pathway from an aryl cyclopropyl sulfide (B99878) to a β-thioaryl ketone.

| Step | Reactants | Reagents | Intermediate/Product | Key Transformation | Reference |

| 1 | This compound | Strong base (e.g., Butyllithium) | 1-(4-Fluorophenylthio)cyclopropyllithium | Generation of a nucleophilic carbanion | nih.gov |

| 2 | 1-(4-Fluorophenylthio)cyclopropyllithium, Alkyl Halide (R-X) | - | 1-Alkyl-1-(4-fluorophenylthio)cyclopropane | C-C bond formation (alkylation) | nih.gov |

| 3 | 1-Alkyl-1-(4-fluorophenylthio)cyclopropane | Mercuric chloride (HgCl₂) | β-(4-Fluorophenylthio) Ketone | Ring-opening of the cyclopropane | nih.gov |

The nucleophilic cyclopropyl anion derived from this compound can also react with carbonyl compounds and epoxides to produce valuable alcohol-containing structures. Reaction with epoxides results in the formation of 1-(β-hydroxyalkyl)cyclopropyl aryl sulfides, introducing a hydroxyl group two carbons away from the cyclopropane ring. nih.gov

Furthermore, the related compound, cyclopropyl 4-fluorophenyl ketone, which can be synthesized via oxidation of the corresponding sulfide or other routes, serves as a direct precursor to cyclopropylcarbinyl alcohols. ontosight.ai For instance, the reduction of cyclopropyl 4-fluorophenyl ketone with a reducing agent like sodium borohydride (B1222165) yields cyclopropyl(4-fluorophenyl)carbinol. prepchem.com These cyclopropylcarbinyl alcohols are important intermediates themselves, finding use in the synthesis of pharmaceuticals. For example, [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol is a key intermediate in the synthesis of the cholesterol-lowering drug, Pitavastatin. google.comresearchgate.netgoogle.com

Table 2: Synthesis of Cyclopropyl-Containing Alcohols

This table summarizes reactions leading to hydroxycyclopropyl and cyclopropylcarbinyl alcohol derivatives.

| Starting Material | Reagent(s) | Product | Product Class | Reference |

| This compound (after deprotonation) | Epoxide | 1-(β-Hydroxyalkyl)cyclopropyl(4-fluorophenyl)sulfide | Hydroxycyclopropyl derivative | nih.gov |

| Cyclopropyl 4-fluorophenyl ketone | Sodium borohydride (NaBH₄) | Cyclopropyl(4-fluorophenyl)carbinol | Cyclopropylcarbinyl alcohol | prepchem.com |

| 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate | MgCl₂-KBH₄ | [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol | Complex cyclopropylcarbinyl alcohol | researchgate.netgoogle.com |

The strained cyclopropyl ring, particularly when activated by an adjacent ketone (an acceptor group) and an aryl group (a donor group), can participate in ring-expansion and cycloaddition reactions to build larger carbocycles. While direct conversion from this compound is less common, its derivative, cyclopropyl 4-fluorophenyl ketone, is an ideal substrate for such transformations.

Catalytic methods have been developed for the formal [3+2] cycloaddition of cyclopropyl ketones with various alkenes. organic-chemistry.org These reactions, often promoted by titanium or copper catalysts, can construct highly substituted cyclopentane (B165970) rings with excellent control over stereochemistry. organic-chemistry.org This strategy provides a powerful tool for accessing complex cyclopentanoid structures relevant to natural product and drug synthesis.

Similarly, cyclobutane (B1203170) derivatives can be accessed from cyclopropyl precursors. organic-chemistry.orgcalstate.edu Ring expansion of cyclopropylcarbinyl systems, which as noted can be derived from this compound, is a classic method for cyclobutane synthesis. Additionally, [2+2] cycloaddition reactions involving related systems provide routes to functionalized four-membered rings. organic-chemistry.orggoogle.com The development of stereocontrolled methods for these transformations remains an active area of research. calstate.edunih.gov

Building Blocks for Sulfur-Containing Heterocyclic Systems

The presence of both a sulfur atom and a reactive cyclopropyl group makes this compound an attractive starting material for the synthesis of sulfur-containing heterocycles. The compound can provide the sulfur atom and an adjacent three-carbon unit, which can be elaborated into various ring systems.

The synthesis of saturated five-membered sulfur heterocycles (thiolanes) and more complex thia-bicyclic systems can be envisioned using this compound as a precursor. Ring-opening reactions of the cyclopropane can be designed to proceed with intramolecular capture by the sulfur atom or an external sulfur nucleophile, leading to the formation of a five-membered ring. While specific examples starting directly from this compound are specialized, analogous strategies are well-established. For instance, the synthesis of novel bicyclic systems containing sulfur has been achieved from precursors like cystine, which incorporate a sulfur-sulfur bond that can be manipulated during the formation of a [3.1.0] bicyclic structure. clockss.org This demonstrates the principle of using functionalized small rings to construct complex sulfur-containing scaffolds.

The reactivity of the cyclopropyl ketone moiety, derivable from this compound, is instrumental in the synthesis of heterocycles containing both nitrogen and sulfur. A notable example is the synthesis of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazoles. researchgate.net The key precursor for this synthesis is 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This bromo-ketone undergoes a Hantzsch-type cyclization with thiosemicarbazones to furnish the dihydrothiazole ring system, which is a core structure in various biologically active molecules. researchgate.net Although the example uses a 2-fluorophenyl group, the synthetic logic is directly applicable to the 4-fluoro isomer. This approach highlights how the cyclopropyl ketone unit can be a linchpin in the construction of complex N-S heterocycles. Further research has explored the synthesis of other complex heterocyclic systems like triazole-thiadiazoles containing a cyclopropyl group, showcasing the versatility of these building blocks. researchgate.net

Precursors for Fluorinated Organic Compounds

The presence of both a fluorine atom on the phenyl ring and a reactive cyclopropyl sulfide moiety positions this compound as a strategic precursor for introducing fluorine into organic molecules. This is particularly significant as the incorporation of fluorine can dramatically alter the biological and chemical properties of a compound, often enhancing metabolic stability and binding affinity. nih.govsolvay.com

A significant application of cyclopropane derivatives structurally related to this compound is in the direct, one-step synthesis of γ-fluorinated sulfones. nih.gov Research has detailed a general method for the 1,3-bisfunctionalization of donor-acceptor (D-A) cyclopropanes using sulfinate salts and electrophilic fluorination reagents. nih.gov In this process, the cyclopropane acts as the carbon backbone. The reaction is typically promoted by Lewis acid catalysis, which facilitates a nucleophilic ring-opening of the cyclopropane by a sulfinate anion. nih.gov The resulting anionic intermediate is then trapped by an electrophilic fluorine source, leading to the formation of the γ-fluorosulfone. nih.gov This three-component reaction represents the first direct one-step synthesis of sulfones fluorinated at the γ-position from a carbon backbone. nih.gov

Table 1: Key Components in the Synthesis of γ-Fluorinated Sulfones

| Component | Role | Example |

| Donor-Acceptor Cyclopropane | Carbon backbone source | Cyclopropane with electron-donating and accepting groups |

| Sulfinate Salt | Nucleophile for ring-opening | Sodium p-toluenesulfinate |

| Electrophilic Fluorination Reagent | Fluorine source | N-Fluorobenzenesulfonimide (NFSI) |

| Lewis Acid Catalyst | Activates the cyclopropane | Scandium(III) triflate |

The sulfide in this compound can be readily oxidized to the corresponding sulfone. This resulting cyclopropyl sulfone, featuring a 4-fluorophenyl group, is an ideal substrate for such transformations, serving as a precursor to even more complex fluorinated sulfone structures. nih.govfigshare.com

The chemistry of cyclopropyl sulfides provides a versatile platform for the introduction of fluorine atoms into organic molecules. The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, which can be strategically employed to generate fluorinated products. nih.gov For instance, the treatment of certain tertiary cyclopropyl silyl (B83357) ethers with diethylaminosulfur trifluoride (DAST) can lead to ring-opening and the formation of allylic fluorides. nih.gov

The sulfur atom itself plays a crucial role in mediating these transformations. Sulfur-based reagents are central to many fluorination and fluoroalkylation reactions. acs.org In the context of this compound, the sulfide group can be oxidized to a sulfone, which is an excellent leaving group and can activate the molecule for subsequent nucleophilic substitution or rearrangement reactions that introduce additional fluorine atoms. nih.gov The existing fluorine atom on the phenyl ring imparts specific electronic properties that influence the reactivity of the entire molecule, making this class of compounds particularly interesting for developing new fluorination methodologies. researchgate.netrsc.org This dual functionality—a pre-installed fluorine atom and a reactive cyclopropyl sulfide/sulfone unit—allows for the programmed construction of complex fluorinated molecules relevant to pharmaceuticals and agrochemicals. solvay.comresearchgate.net

Intermediates in the Synthesis of Complex Organic Molecules

This compound and its derivatives serve as pivotal intermediates in the multi-step synthesis of elaborate organic molecules, including active pharmaceutical ingredients. The cyclopropyl and 4-fluorophenyl moieties are common structural motifs in modern drugs.

The 2-cyclopropyl-4-(4-fluorophenyl)quinoline core structure is a key component of the cholesterol-lowering drug Pitavastatin. rsc.orgnih.gov Consequently, derivatives of this compound are critical starting materials for synthesizing advanced intermediates of this drug. A pivotal intermediate, [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, is synthesized from precursors containing the cyclopropyl and 4-fluorophenyl groups. researchgate.net

Various synthetic routes have been developed to produce this quinoline (B57606) intermediate efficiently. One method involves the reduction of ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate using reagents like potassium borohydride with zinc chloride or a diborane-THF solution. asianpubs.orggoogle.com Another approach describes a three-step "total mechano-synthesis" to produce a related aldehyde intermediate, (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde), highlighting the importance of the core structure in streamlined and sustainable manufacturing processes for Pitavastatin. rsc.org The crystal structure of these quinoline intermediates has been characterized, confirming the precise arrangement of the cyclopropyl and 4-fluorophenyl groups. researchgate.net

Chiral cyclopropyl α-amino acids are non-canonical amino acids of significant interest in medicinal chemistry due to their unique conformational constraints. Catalytic asymmetric synthesis provides an efficient route to these valuable compounds. rsc.org While not always starting directly from the sulfide, the methodologies developed are applicable to cyclopropane-bearing precursors.

A reported catalytic asymmetric synthesis utilizes a chiral rhodium complex to produce a wide range of cyclopropyl α-amino carboxylates in high yields and with excellent enantiomeric ratios. rsc.org The method was also successfully extended to the synthesis of cyclopropyl α-amino phosphonates by modifying the catalyst. rsc.org These methods provide a powerful tool for creating enantiomerically pure cyclopropyl amino acids, and precursors like this compound or its derivatives are suitable substrates for these types of transformations, enabling access to novel fluorinated amino acid derivatives.

Table 2: Catalytic Asymmetric Synthesis of Cyclopropyl α-Amino Acid Derivatives

| Target Molecule | Catalyst | Key Features |

| Cyclopropyl α-Amino Carboxylates | Chiral rhodium complex (Rh₂(R)-BTPCP)₄ | High yields (up to 97%), single diastereoisomers, excellent enantiomeric ratios (up to 99.5:0.5 er). rsc.org |

| Cyclopropyl α-Amino Phosphonates | Chiral rhodium complex (Rh₂(R)-p-PhTPCP)₄ | High yields (up to 89%), excellent enantiomeric ratios (up to 99:1 er). rsc.org |

Synthesis of Substituted 1-Phenylcyclopropane Carboxamide Derivatives

Substituted 1-phenylcyclopropane carboxamides are a class of compounds with a wide range of reported pharmacological activities. researchgate.net The synthesis of these molecules often proceeds through a 1-phenylcyclopropane carboxylic acid intermediate, which itself can be prepared from a corresponding acetonitrile (B52724) derivative. nih.gov

Specifically, the synthesis of 1-(4-fluorophenyl)cyclopropane acetonitrile has been described via the α-alkylation of 4-fluorophenyl acetonitrile with 1,2-dibromoethane (B42909) using a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). nih.gov The presence of an electron-withdrawing group like fluorine on the phenyl ring was found to result in moderate yields (around 63%) compared to electron-donating groups. nih.gov This acetonitrile is a key precursor that can be hydrolyzed to the carboxylic acid and subsequently coupled with various amines to form a library of 1-phenylcyclopropane carboxamide derivatives. researchgate.netnih.gov The sulfide, this compound, represents a closely related structural motif and a versatile synthetic equivalent for accessing this class of compounds.

Development of Functional Materials and Chemical Probes

The unique structural and electronic properties of this compound, arising from the combination of a strained cyclopropyl ring, a sulfur atom, and a fluorine-substituted aromatic system, make it a molecule of interest in the development of specialized functional materials and chemical probes.

Application in Metal Ion Sensors and Fluorogenic Dyes

Currently, there is no publicly available research or data detailing the specific application of this compound in the development of metal ion sensors or fluorogenic dyes. While the broader field of fluorescent sensors for metal ions is extensive, the role of this particular compound has not been documented in the provided search results. researchgate.netnih.govfrontiersin.orgbroadpharm.com

Use in Tunable Radical Sensors

The combination of a cyclopropane ring and a sulfide group within a single molecule provides a powerful framework for designing tunable radical sensors. This concept is based on the use of the cyclopropane ring as a "radical clock," a chemical species that undergoes a rapid and predictable rearrangement if a radical is formed at a specific position. The rate of this rearrangement can be compared to the rate of other reactions, allowing for the characterization of the radical species involved.

Research into cyclopropyl vinyl sulfides has demonstrated the potential of this molecular architecture for creating a radical recognition assay. epa.gov The core principle involves the differential reactivity of the sensor molecule with various types of radicals. The sulfur atom plays a crucial role by stabilizing adjacent radicals, which can influence the reaction pathway, for example, by favoring a radical-clock-type ring-opening reaction. epa.gov

In this context, this compound can be considered a potential component for such a sensor system. The molecule's reactivity towards a radical species would be "tunable" based on its specific structure:

Cyclopropyl Group: Acts as the primary radical-sensitive element. The opening of the three-membered ring is a clear and detectable event.

Sulfide Moiety: Modulates the stability of any adjacent radical intermediates, influencing whether the ring-opening "clock" reaction occurs and at what rate.

4-Fluorophenyl Group: The electronic nature of this group (electron-withdrawing) can further fine-tune the sensor's reactivity and selectivity towards different radicals.

Computational and experimental studies on related systems have shown that subtle changes to the molecule, such as oxidizing the sulfide to a sulfone, can significantly alter the selectivity towards different types of radicals (e.g., alkyl vs. aryl radicals). epa.gov This differential reactivity is the key to a tunable sensor system, where a panel of such sensors could be used to identify the nature of an unknown radical species based on the reaction products.

Table 1: Principle of Differential Reactivity in Cyclopropyl Sulfide-Based Radical Sensors This table illustrates the concept of tunable reactivity based on findings from related cyclopropyl sulfide systems. epa.gov

| Sensor Component | Interacting Radical | Predominant Reaction Pathway | Sensor Application |

| Cyclopropyl Sulfide | Alkyl Radical | High yield of "radical clock" ring-opening products. | Selective detection of alkyl radicals. |

| Cyclopropyl Sulfide | Aryl Radical | Lower yield of "radical clock" products. | Differentiation between alkyl and aryl radicals. |

| Cyclopropyl Sulfone | Carbon-centered Radicals | Retains reactivity. | Broad detection of carbon-centered radicals. |

| Cyclopropyl Sulfone | Iodine Radicals | Decreased reactivity. | Selective filtering against iodine radicals. |

By introducing this compound into such an array, its unique reactivity profile, influenced by the 4-fluoro substituent, would contribute to a more detailed "fingerprint" for identifying unknown radical species.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclopropyl(4-fluorophenyl)sulfane, and how do their yields and conditions compare?

- Methodological Answer : Two primary methods are documented:

- Copper-promoted S-cyclopropylation : Using 4-fluorobenzenethiol and cyclopropane derivatives under copper catalysis, yielding 83% product with silica gel purification (100% hexane eluent). Key spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR) confirm structural integrity .

- Transition-metal-free conditions : Reactions with aryl halides (e.g., 1-iodo-4-methylbenzene), KOtBu, and disulfides in DMSO, yielding 86% purity after flash chromatography. This method avoids metal catalysts but requires precise stoichiometric control .

- Comparison : Copper-mediated synthesis offers higher yields and faster reaction times, while metal-free methods reduce catalyst-related impurities but may require optimization for scalability .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Analyze the multiplet at δ 2.22–2.14 ppm (cyclopropyl CH) and aromatic signals at δ 7.37–6.96 ppm (fluorophenyl protons). Splitting patterns distinguish substituent positions .

- ¹⁹F NMR : A single peak near -115 ppm confirms the para-fluorine substituent’s electronic environment .

- 13C NMR : Peaks at ~120–160 ppm verify aromatic carbons, while cyclopropyl carbons appear at ~10–20 ppm . Cross-reference with literature spectra is critical for validation .

Q. What are the primary considerations when designing a reaction to introduce the cyclopropyl group into aryl sulfides?

- Methodological Answer :

- Substrate compatibility : Ensure thiophenol derivatives (e.g., 4-fluorobenzenethiol) are free from oxidants to prevent disulfide byproducts .

- Catalyst selection : Copper catalysts enhance cyclopropane ring stability but may require inert atmospheres. Metal-free routes demand strong bases (e.g., KOtBu) for deprotonation .

- Purification : Use silica gel chromatography with non-polar eluents (hexane/EtOAc) to isolate the hydrophobic product .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for copper-promoted vs. transition-metal-free syntheses of this compound?

- Methodological Answer :

- Mechanistic analysis : Copper-mediated reactions proceed via radical or oxidative addition pathways, favoring higher yields but risking metal contamination. Transition-metal-free methods rely on base-driven thiolate formation, which may suffer from incomplete deprotonation .

- Parameter optimization : Screen base equivalents (KOtBu), solvent polarity (DMSO vs. DMF), and reaction time. For example, extending reaction time to 24 hours in metal-free conditions improves conversion .

- Byproduct analysis : Monitor disulfide formation (e.g., 1,2-bis(4-fluorophenyl)disulfane) via TLC and adjust stoichiometry to minimize competing pathways .

Q. What strategies are recommended for improving the metabolic stability of this compound derivatives in preclinical studies?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., nitro) to reduce cytochrome P450-mediated oxidation. Compare with Cyclopropyl(4-nitrophenyl)sulfane analogs to assess metabolic half-lives .

- In vitro assays : Use liver microsomes to quantify clearance rates. Fluorophenyl groups enhance stability compared to methoxy substituents due to reduced electron density .

- Conformational restriction : The cyclopropyl ring limits rotational freedom, reducing susceptibility to enzymatic degradation. Validate via molecular dynamics simulations .

Q. In structural analogs of this compound, how does the electronic nature of substituents (e.g., fluoro vs. nitro groups) influence reactivity and biological activity?

- Methodological Answer :

- Reactivity : Fluorine’s electronegativity increases thiol nucleophilicity, accelerating S-cyclopropylation. Nitro groups deactivate the aryl ring, requiring harsher conditions (e.g., higher temperatures) .

- Biological activity : Fluorophenyl derivatives exhibit enhanced blood-brain barrier penetration due to lipophilicity, while nitro analogs show higher enzyme inhibition (e.g., HMGCR) in cardiovascular studies. Use QSAR models to correlate substituent effects with IC₅₀ values .

- Spectral differentiation : ¹⁹F NMR distinguishes fluorophenyl derivatives (-115 ppm), whereas nitro groups require IR analysis (~1520 cm⁻¹ for NO₂ stretching) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.